4-Bromo-6-ethoxy-2-methylquinoline

Lipophilicity ADME Lead Optimization

4-Bromo-6-ethoxy-2-methylquinoline (CAS 1070879-46-7) is a heteroaromatic building block belonging to the haloquinoline subclass of quinolines and derivatives. Its structure comprises a quinoline core bearing a bromine atom at the 4-position, an ethoxy group at the 6-position, and a methyl substituent at the 2-position.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
CAS No. 1070879-46-7
Cat. No. B1373314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-ethoxy-2-methylquinoline
CAS1070879-46-7
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C(N=C2C=C1)C)Br
InChIInChI=1S/C12H12BrNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
InChIKeyHWNKSJFISFTFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-ethoxy-2-methylquinoline (CAS 1070879-46-7): Physicochemical Properties and Halogenated Quinoline Scaffold


4-Bromo-6-ethoxy-2-methylquinoline (CAS 1070879-46-7) is a heteroaromatic building block belonging to the haloquinoline subclass of quinolines and derivatives. Its structure comprises a quinoline core bearing a bromine atom at the 4-position, an ethoxy group at the 6-position, and a methyl substituent at the 2-position. The compound has a molecular weight of 266.13 g/mol and a topological polar surface area (tPSA) of 22.1 Ų . Physicochemical characterizations indicate a melting point of 75–76 °C and a calculated logP of 3.6 . The presence of a reactive aryl bromide moiety at the 4-position establishes this compound as a versatile intermediate for cross‑coupling reactions, while the 6-ethoxy group imparts electronic and steric features that differentiate it from simpler haloquinoline analogs.

4-Bromo-6-ethoxy-2-methylquinoline (CAS 1070879-46-7): Why Generic Halogenated Quinoline Replacement Is Inadequate


In‑class quinoline derivatives are not interchangeable due to the profound influence of substitution pattern on both reactivity and physicochemical properties. The presence, position, and nature of substituents—particularly halogens at the 4‑position and oxygen‑containing groups at the 6‑position—alter the compound‘s logP, melting point, and electronic environment, thereby dictating its performance in synthetic transformations and its suitability as a building block for drug discovery. For instance, replacing the 6‑ethoxy group with hydrogen [1] or a methoxy group yields compounds with substantially lower lipophilicity and different solid‑state characteristics, which can affect solubility, chromatographic behavior, and the outcome of palladium‑catalyzed cross‑couplings. Consequently, procurement decisions must be guided by quantitative, scaffold‑specific data rather than generic quinoline classification.

4-Bromo-6-ethoxy-2-methylquinoline (CAS 1070879-46-7): Quantitative Differentiator Data Versus Closest Analogs


Enhanced Lipophilicity (logP = 3.6) Compared with De‑bromo and Methoxy Analogs

The target compound exhibits a calculated logP of 3.6 (XLogP3), which is higher than that of the 4‑bromo‑2‑methylquinoline (logP = 3.3) and the 4‑bromo‑6‑methoxy‑2‑methylquinoline (logP = 3.31) . This increase in lipophilicity arises from the ethoxy group at the 6‑position and can influence membrane permeability and metabolic stability in early‑stage drug discovery. In contrast, the non‑brominated analog 6‑ethoxy‑2‑methylquinoline has a logP of approximately 2.94, demonstrating that the 4‑bromo substitution contributes an increment of ~0.66 logP units.

Lipophilicity ADME Lead Optimization

Melting Point Elevation (75–76 °C) Versus Non‑Brominated and Methoxy Analogs

The target compound melts at 75–76 °C , which is notably higher than the melting point of its direct non‑brominated comparator 6‑ethoxy‑2‑methylquinoline (70 °C) . The 4‑bromo‑6‑methoxy analog (CAS 856095‑00‑6) is reported as a solid but no discrete melting point is available, while 4‑bromo‑2‑methylquinoline (CAS 50488‑44‑3) lacks a defined melting point in common databases, being described as a liquid or low‑melting solid. The observed 5–6 °C increase relative to 6‑ethoxy‑2‑methylquinoline is consistent with the introduction of a heavy bromine atom, which enhances crystal lattice energy and may improve long‑term storage stability and ease of handling.

Crystallinity Solid-State Properties Handling

Reactive 4‑Bromo Handle Enables Suzuki Coupling for Diversification

The 4‑position aryl bromide serves as an electrophilic partner in palladium‑catalyzed cross‑coupling reactions, notably Suzuki–Miyaura couplings. While no reaction yield data are available for this exact compound, the well‑established reactivity of 4‑bromoquinolines in such transformations [1] supports its utility as a diversification point. In contrast, the 6‑ethoxy‑2‑methylquinoline lacks a halogen handle, rendering it unsuitable for direct C–C bond formation at the 4‑position. The methoxy analog (4‑bromo‑6‑methoxy‑2‑methylquinoline) also contains a 4‑bromo group but has been reported in only a handful of synthetic studies , suggesting that the ethoxy derivative may offer a less explored chemical space.

Cross-Coupling Building Block Synthetic Methodology

4-Bromo-6-ethoxy-2-methylquinoline (CAS 1070879-46-7): Recommended Application Scenarios Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

The elevated logP (3.6) relative to methoxy and non‑brominated analogs makes 4‑bromo‑6‑ethoxy‑2‑methylquinoline a candidate scaffold for programs seeking enhanced membrane permeability. It can be employed as a core structure for subsequent diversification via 4‑position cross‑coupling to generate focused libraries with tuned physicochemical properties .

Building Block for Palladium‑Catalyzed Diversification

The 4‑bromo group provides a well‑precedented handle for Suzuki–Miyaura and other cross‑coupling reactions. This allows medicinal chemists to install diverse aryl or heteroaryl motifs at the 4‑position while preserving the 6‑ethoxy and 2‑methyl substitution pattern, enabling systematic structure–activity relationship (SAR) studies [1].

Solid‑State Property Optimization in Crystallization‑Sensitive Programs

With a defined melting point of 75–76 °C, the compound offers predictable solid‑state behavior that simplifies purification by recrystallization and ensures consistent quality control. This is particularly advantageous when scaling up intermediates for lead optimization, where amorphous or low‑melting analogs may pose handling and storage challenges .

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